molecular formula C10H17N3O B494531 6-Hexoxypyridazin-3-amine

6-Hexoxypyridazin-3-amine

Cat. No.: B494531
M. Wt: 195.26g/mol
InChI Key: JAXRUELLOZOCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It belongs to the pyridazine family, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. The "hexoxy" substituent (a six-carbon alkoxy chain) at the 6-position distinguishes it from related compounds. This substituent likely influences its physicochemical properties, such as lipophilicity and molecular weight, compared to shorter-chain or cyclic analogs.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26g/mol

IUPAC Name

6-hexoxypyridazin-3-amine

InChI

InChI=1S/C10H17N3O/c1-2-3-4-5-8-14-10-7-6-9(11)12-13-10/h6-7H,2-5,8H2,1H3,(H2,11,12)

InChI Key

JAXRUELLOZOCKU-UHFFFAOYSA-N

SMILES

CCCCCCOC1=NN=C(C=C1)N

Canonical SMILES

CCCCCCOC1=NN=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

6-Methoxypyridazin-3-amine

  • Substituent : Methoxy (-OCH₃) at the 6-position.
  • Molecular Weight : 125.13 g/mol (calculated from formula C₅H₇N₃O).
  • Pharmacological Activity : Binds to benzodiazepine receptors with moderate affinity, comparable to clonazepam but with lower potency .
  • Limited evidence of adverse effects in preclinical models.

6-(Oxan-4-yl)pyridazin-3-amine

  • Substituent : Tetrahydro-2H-pyran-4-yl (a cyclic ether group) at the 6-position.
  • Molecular Weight : 179.22 g/mol (C₉H₁₃N₃O) .
  • Structural Impact :
    • The cyclic ether group introduces rigidity, which may enhance binding specificity in receptor interactions.
    • Higher molecular weight compared to methoxy analogs suggests increased steric bulk.

6-Methoxy-5-methylpyridin-3-amine

  • Substituents : Methoxy (-OCH₃) at 6-position and methyl (-CH₃) at 5-position.
  • Molecular Weight : 138.17 g/mol (C₇H₁₀N₂O) .
  • Applications : Primarily used in research for synthetic chemistry and drug discovery.
  • Key Differences: Additional methyl group at the 5-position may hinder rotational freedom, affecting conformational stability. No reported pharmacological receptor binding, unlike 6-Methoxypyridazin-3-amine.

Data Table: Comparative Analysis

Compound Name Substituent(s) Molecular Weight (g/mol) Pharmacological Activity Key Structural/Functional Notes
This compound* Hexoxy (-OC₆H₁₃) ~209.25 (estimated) Not reported (hypothetical) Long alkoxy chain increases lipophilicity
6-Methoxypyridazin-3-amine Methoxy (-OCH₃) 125.13 Benzodiazepine receptor ligand Moderate receptor affinity; lower toxicity risk
6-(Oxan-4-yl)pyridazin-3-amine Tetrahydro-2H-pyran-4-yl 179.22 Unspecified (structural studies) Cyclic ether enhances rigidity
6-Methoxy-5-methylpyridin-3-amine Methoxy (-OCH₃), Methyl (-CH₃) 138.17 Research applications Dual substitution limits conformational flexibility

*Note: Properties for this compound are extrapolated from analogs due to lack of direct evidence.

Research Implications and Limitations

  • Hexoxy vs. Methoxy : The hexoxy group’s extended carbon chain likely reduces solubility but improves membrane permeability, a critical factor in drug design.
  • Cyclic vs. Linear Substituents : The tetrahydro-2H-pyran-4-yl group in 6-(Oxan-4-yl)pyridazin-3-amine may offer metabolic stability compared to linear alkoxy chains.
  • Gaps in Data : Direct pharmacological or synthetic data for this compound remains unverified in the provided evidence. Future studies should prioritize synthesizing this compound to validate theoretical predictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.